Belotecan
Overview
Description
Belotecan is a semi-synthetic camptothecin analogue used in chemotherapy. It is primarily indicated for the treatment of small-cell lung cancer and ovarian cancer. The compound is marketed under the trade name Camtobell and has been available in South Korea since 2003 . This compound works by inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication, thereby causing the death of cancerous cells .
Preparation Methods
Belotecan is synthesized from natural camptothecin through a series of chemical reactions. The preparation method involves mixing camptothecin with ferrous sulfate salt, sulfuric acid aqueous solution, and a methyl source compound. Hydrogen peroxide is then added under cooling conditions. The reaction products are extracted and purified. The obtained compound is further reacted with isopropylamine, an acid, and a methylene source compound in a polar solvent through a Mannich reaction under heating conditions. The final product is separated from unreacted materials and crystallized by salifying to obtain this compound .
Chemical Reactions Analysis
Belotecan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and sulfuric acid.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include ferrous sulfate.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include isopropylamine and methylene source compounds.
The major products formed from these reactions include intermediates that are further processed to yield this compound .
Scientific Research Applications
Belotecan has been extensively studied for its anticancer properties. It has shown efficacy in treating small-cell lung cancer and ovarian cancer. In clinical trials, this compound demonstrated a significant response rate in patients with recurrent ovarian cancer when used in combination with carboplatin . Additionally, this compound has been investigated for its potential in treating other types of cancer, including epithelial ovarian cancer . Its ability to inhibit topoisomerase I makes it a valuable compound in cancer research and therapy.
Mechanism of Action
Belotecan exerts its effects by inhibiting the activity of topoisomerase I, an enzyme that mediates reversible single-strand breaks in DNA during DNA replication. By stabilizing the cleavable complex of topoisomerase I-DNA, this compound prevents the religation of single-stranded DNA breaks, leading to lethal double-stranded DNA breaks when encountered by the DNA replication machinery. This disruption in DNA replication ultimately causes apoptosis, or programmed cell death, in tumor cells .
Comparison with Similar Compounds
Belotecan is compared with other camptothecin analogues such as topotecan, irinotecan, and exatecan. These compounds share a similar mechanism of action by inhibiting topoisomerase I. this compound has shown greater efficacy and a wider therapeutic margin in certain cancer types compared to topotecan . In clinical trials, this compound demonstrated improved overall survival rates in patients with recurrent ovarian cancer compared to topotecan . Additionally, this compound has been found to be more effective in treating small-cell lung cancer compared to topotecan .
Similar Compounds
Topotecan: Another camptothecin analogue used in chemotherapy, primarily for ovarian cancer and small-cell lung cancer.
Irinotecan: Used in the treatment of colorectal cancer.
This compound’s unique properties and efficacy make it a valuable addition to the arsenal of anticancer agents.
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHWXBUNXOXMRL-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180332 | |
Record name | Belotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256411-32-2 | |
Record name | Belotecan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256411-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belotecan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256411322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12459 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Belotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Z82M2G1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.